(5,5-Dimethylmorpholin-2-yl)methanol

Lipophilicity Membrane permeability Drug-likeness

(5,5-Dimethylmorpholin-2-yl)methanol (CAS 380464-90-4) is a gem-dimethyl-substituted morpholine derivative bearing a primary hydroxymethyl group at the 2-position of the morpholine ring. The compound has a molecular formula of C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol, with one undefined stereocenter indicating its existence as a racemic mixture.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 380464-90-4
Cat. No. B1431492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,5-Dimethylmorpholin-2-yl)methanol
CAS380464-90-4
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCC1(COC(CN1)CO)C
InChIInChI=1S/C7H15NO2/c1-7(2)5-10-6(4-9)3-8-7/h6,8-9H,3-5H2,1-2H3
InChIKeyAPKIABMIHKSYGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5,5-Dimethylmorpholin-2-yl)methanol CAS 380464-90-4: Sourcing Guide and Physicochemical Baseline for Research Procurement


(5,5-Dimethylmorpholin-2-yl)methanol (CAS 380464-90-4) is a gem-dimethyl-substituted morpholine derivative bearing a primary hydroxymethyl group at the 2-position of the morpholine ring. The compound has a molecular formula of C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol, with one undefined stereocenter indicating its existence as a racemic mixture [1]. It is commercially supplied as a research-grade building block with purity specifications of 95%+ to 98% . The compound possesses two hydrogen bond donors (secondary amine NH, primary alcohol OH) and three hydrogen bond acceptors (morpholine ring oxygen, morpholine ring nitrogen, alcohol oxygen), yielding a topological polar surface area (TPSA) of 41.5 Ų [1].

Why (5,5-Dimethylmorpholin-2-yl)methanol Cannot Be Replaced by Generic Morpholine Alcohols: Key Differentiation Drivers


The geminal dimethyl substitution at the 5-position of the morpholine ring fundamentally alters the physicochemical, conformational, and reactivity profile of this compound relative to unsubstituted morpholine-2-methanol building blocks. The introduction of two methyl groups increases both molecular weight (+28.05 Da, or approximately 24% greater mass compared to morpholin-2-ylmethanol) and lipophilicity (ΔXLogP3 = +0.6 log units) [1]. Beyond simple bulk properties, the gem-dimethyl motif introduces the well-characterized Thorpe-Ingold effect, which restricts conformational freedom of the morpholine ring and can enhance the metabolic stability of downstream derivatives by shielding metabolically labile positions [2]. Furthermore, the combination of a secondary amine and a primary alcohol on the same scaffold provides two chemically orthogonal reactive handles that cannot be replicated by analogs possessing only one functional group, such as (5,5-dimethylmorpholin-2-yl)methanamine (amine only) or (5,5-dimethylmorpholin-2-yl)acetic acid (carboxylic acid only). These differences are sufficient to produce divergent pharmacokinetic, selectivity, and synthetic utility profiles in final bioactive molecules, making direct generic substitution of this compound with simpler morpholine alcohols a scientifically unsupported practice.

(5,5-Dimethylmorpholin-2-yl)methanol Comparative Evidence: Quantitative Differentiation from Closest Analogs


Lipophilicity Advantage: XLogP3 Head-to-Head Comparison with Unsubstituted Morpholin-2-ylmethanol

(5,5-Dimethylmorpholin-2-yl)methanol (CAS 380464-90-4) exhibits a computed XLogP3-AA value of -0.6, compared to -1.2 for the unsubstituted morpholin-2-ylmethanol (CAS 103003-01-6), representing a ΔLogP of +0.6 log units [1][2]. This corresponds to an approximately 4-fold increase in octanol-water partition coefficient, indicative of enhanced lipophilicity conferred by the gem-dimethyl substitution. Both compounds maintain identical hydrogen bond donor (2) and acceptor (3) counts, and an identical TPSA of 41.5 Ų, meaning the lipophilicity gain is achieved without compromising hydrogen-bonding capacity or polar surface area [1][2]. The heavier molecular weight (145.20 vs. 117.15 g/mol, +24%) and higher heavy atom count (10 vs. 8) further reflect the added steric bulk [1][2].

Lipophilicity Membrane permeability Drug-likeness

Molecular Complexity and Steric Differentiation vs. Unsubstituted Morpholine-2-methanol

The gem-dimethyl substitution at the 5-position increases the molecular complexity index from 67.4 (morpholin-2-ylmethanol, CAS 103003-01-6) to 114 for (5,5-dimethylmorpholin-2-yl)methanol, a 69% increase in topological complexity [1][2]. Molecular weight increases from 117.15 to 145.20 g/mol (Δ = +28.05 Da), while heavy atom count increases from 8 to 10 [1][2]. This steric differentiation is functionally significant: the gem-dimethyl motif has been independently demonstrated in morpholine-based drug discovery programs to improve plasma metabolic stability while maintaining in vitro activity; in one documented case, introduction of a gem-dimethyl on the 6-position of a morpholin-2-one core led to considerable improvement in plasmatic stability while maintaining in vitro antifungal activity .

Molecular complexity Steric parameters Metabolic stability

Conformational Constraint and Target Selectivity: Class-Level Evidence from the 5,5-Dimethylmorpholine Scaffold

The 5,5-dimethylmorpholine scaffold has been validated in the clinically characterized pharmacological tool compound SCH-50911, which is (S)-2-(5,5-dimethylmorpholin-2-yl)acetic acid (CAS 733717-87-8) . SCH-50911 is a selective, competitive, and orally active GABA(B) receptor antagonist with an IC₅₀ of 1.1 μM at the GABA(B) receptor, and displays no binding affinity for GABA(A) receptors at concentrations up to 100 μM . Its selectivity is quantitatively benchmarked against CGP 35348, where SCH-50911 shows approximately 60-fold greater potency at GABA(B) . The gem-dimethyl substitution on the morpholine ring is a key structural determinant of this selectivity profile, as documented in the structure-activity relationship (SAR) literature on morpholine-based GABA(B) antagonists, where the conformational restriction imparted by the gem-dimethyl group is understood to favor the antagonist binding conformation while disfavoring conformations recognized by off-target receptors [1]. While this evidence is derived from the acetic acid analog rather than the methanol derivative, the underlying scaffold architecture—5,5-dimethylmorpholin-2-yl—is structurally identical to (5,5-dimethylmorpholin-2-yl)methanol, differing only in the 2-substituent (acetic acid vs. hydroxymethyl). This class-level inference supports the mechanistic value of the 5,5-dimethylmorpholine core in achieving target selectivity when incorporated into bioactive molecules.

Conformational constraint Target selectivity GABA(B) receptor

Orthogonal Bifunctional Reactivity: Simultaneous Secondary Amine and Primary Alcohol Derivatization Handles

(5,5-Dimethylmorpholin-2-yl)methanol provides two chemically distinct and orthogonal reactive functional groups on a single scaffold: a secondary amine (morpholine ring nitrogen) and a primary alcohol (hydroxymethyl at the 2-position) [1]. This contrasts with key structural analogs that possess only a single reactive handle: (5,5-dimethylmorpholin-2-yl)methanamine (CAS 2680737-54-4) bears only a primary amine, while (5,5-dimethylmorpholin-2-yl)acetic acid (SCH-50911 free base, CAS 733717-87-8) carries only a carboxylic acid [2]. The amine functionality enables reactions such as amide bond formation, sulfonamide synthesis, reductive amination, and N-alkylation; the alcohol enables esterification, etherification, oxidation to the aldehyde/carboxylic acid, and Mitsunobu reactions—all achievable without mutual interference . The presence of both groups eliminates the need for sequential protecting-group strategies that would be required if starting from a monofunctional morpholine building block, thereby reducing synthetic step count and improving overall yield in multi-step derivatization sequences.

Bifunctional building block Orthogonal reactivity Derivatization

Procurement Differentiation: Commercial Availability, Purity Tiers, and Enantiopure Option

(5,5-Dimethylmorpholin-2-yl)methanol (CAS 380464-90-4) is commercially available from multiple suppliers at purity specifications ranging from 95%+ (Chemenu, catalog CM609323) to 98% (Leyan, product 1819311) . The compound is priced at a premium reflecting its specialized gem-dimethyl substitution: CymitQuimica (Apollo Scientific brand) lists 1 g at €1,432.00 and 250 mg at €703.00 . Critically, the enantiopure (2R) form is separately available as (2R)-(5,5-dimethylmorpholin-2-yl)methanol (CAS 2832137-36-5) in purity of 97-98%, offered in packages from 1 g to 1 kg . This provides a direct path to stereospecific synthesis without requiring chiral resolution of the racemate. In contrast, the unsubstituted morpholin-2-ylmethanol (CAS 103003-01-6) is widely available at generally lower cost due to its simpler synthesis and broader commodity status [1].

Commercial availability Purity specification Enantiopure sourcing

Optimal Application Scenarios for (5,5-Dimethylmorpholin-2-yl)methanol Based on Quantitative Differentiation Evidence


CNS-Penetrant Lead Optimization Requiring Balanced Lipophilicity

The XLogP3 of -0.6 for (5,5-dimethylmorpholin-2-yl)methanol positions it within the optimal lipophilicity range (XLogP3 -1 to 3) for CNS drug candidates, with a +0.6 log unit advantage over unsubstituted morpholin-2-ylmethanol (XLogP3 = -1.2) [1]. This increased lipophilicity, achieved without altering TPSA (41.5 Ų for both compounds) or hydrogen-bonding capacity, predicts improved passive blood-brain barrier permeability while maintaining aqueous solubility. The gem-dimethyl substitution further provides conformational constraint that can reduce the entropic penalty of target binding and potentially improve selectivity against off-target receptors, as evidenced by the >91-fold GABA(B)/GABA(A) selectivity window demonstrated by the structurally related scaffold SCH-50911 . This makes the compound particularly suitable as a building block for CNS-targeted kinase inhibitors, GPCR modulators, or neurotransmitter receptor ligands.

Parallel Library Synthesis Exploiting Orthogonal Bifunctional Reactivity

The simultaneous presence of a secondary amine and a primary alcohol on the (5,5-dimethylmorpholin-2-yl)methanol scaffold enables sequential, protecting-group-free derivatization: the amine can be selectively acylated, sulfonated, or alkylated under basic conditions without affecting the alcohol, while the alcohol can be subsequently esterified, etherified, or oxidized under conditions orthogonal to amine reactivity [1]. This dual-handle architecture reduces typical synthetic sequences by one to two steps compared to monofunctional morpholine building blocks, directly accelerating library production in medicinal chemistry campaigns. The gem-dimethyl substitution further ensures that each library member inherits the conformational constraint and metabolic stability advantages of the parent scaffold, providing a consistent SAR platform across diverse derivative sets.

Stereospecific Drug Discovery with Enantiopure-to-Racemate Sourcing Strategy

Researchers can procure the racemic (5,5-dimethylmorpholin-2-yl)methanol (CAS 380464-90-4, 95-98% purity) for initial hit generation and SAR exploration, then transition to the enantiopure (2R) form (CAS 2832137-36-5, 97-98% purity, available in gram to kilogram quantities) for lead optimization and preclinical candidate synthesis [1]. This procurement pathway preserves scaffold continuity throughout the drug discovery pipeline—eliminating the need to re-validate SAR with a different scaffold after chiral resolution—and avoids the yield loss (typically ≥50%) associated with preparative chiral separation of the racemate. The strategy is particularly valuable for programs targeting chiral biological receptors where enantiomeric purity is a regulatory requirement for IND-enabling studies.

Metabolic Stability Optimization of Morpholine-Containing Drug Candidates

The gem-dimethyl group at the 5-position of the morpholine ring introduces the Thorpe-Ingold effect, which restricts conformational dynamics and can shield metabolically labile positions on the morpholine ring from oxidative enzymes such as cytochrome P450s [1]. Independent studies on related morpholine scaffolds have demonstrated that introducing a gem-dimethyl substitution can lead to considerable improvement in plasma metabolic stability while maintaining in vitro pharmacological activity . For drug discovery programs where morpholine ring oxidation has been identified as a primary metabolic clearance pathway, (5,5-dimethylmorpholin-2-yl)methanol offers a pre-installed metabolically shielded scaffold that can bypass iterative medicinal chemistry cycles typically required to address metabolic liability at this position.

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